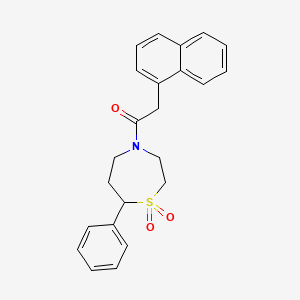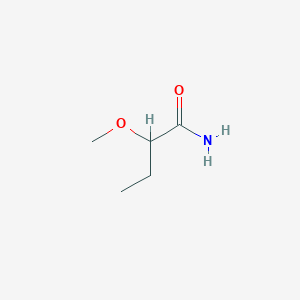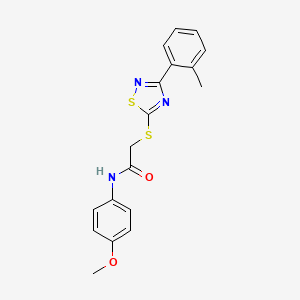
5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline” is a chemical compound with the molecular formula C9H8BrFN2O2 . It is used for pharmaceutical testing and as a high-quality reference standard for accurate results .
Molecular Structure Analysis
The molecular structure of “5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline” consists of a benzene ring substituted with bromo, fluoro, nitro, and cyclopropylamino groups . The exact positions of these substituents on the benzene ring define the unique structure of this compound .Applications De Recherche Scientifique
Nitrosation and Heterocyclization
The research on compounds related to 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline has shown significant interest in nitrosation and heterocyclization reactions. Bondarenko et al. (2016) demonstrated the nitrosation of 2-aryl-1-bromo-1-fluorocyclopropanes with nitrosonium tetrafluoroborate, leading to the synthesis of 5-aryl-4-bromo-4-fluoroisoxazolines. This process is crucial for constructing five-membered [NO] containing heterocycles, such as isoxazoles and isoxazolines, highlighting a pathway through the formation of stable carbocationic intermediates. The same team further explored diastereoselective heterocyclization of geminal bromo-fluoro arylcyclopropanes, accessing 4-fluorinated isoxazolines and isoxazoles, demonstrating the regio- and diastereoselectivity of the process (Bondarenko, Komarov, Karetnikov, Nikolaeva, Zyk, Holt, & Kutateladze, 2019).
Photostability Enhancement in Fluorophores
In the realm of fluorescence, the direct or proximal conjugation of certain compounds to cyanine fluorophores, like Cy5, has been shown to dramatically enhance photostability. This enhancement is crucial for applications requiring long-lived, nonblinking fluorescence emission, suggesting potential roles in robust fluorescence-based applications (Altman, Terry, Zhou, Zheng, Geggier, Kolster, Zhao, Javitch, Warren, & Blanchard, 2011).
Enantioselective Cyclopropanation
The research into heavily substituted cyclopropane esters has shown that reacting 4-nitro-5-styrylisoxazoles with 2-bromomalonate esters under specific catalysis can achieve high yields, complete diastereoselection, and high enantioselectivity. This process allows for the preparation of desired products on a multi-gram scale, showcasing a method for synthesizing complex molecules with significant potential in medicinal chemistry (Del Fiandra, Piras, Fini, Disetti, Moccia, & Adamo, 2012).
Synthesis of Polyheterocyclic Compounds
Park et al. (2015) reported an efficient route to a new class of fluorophores, indolizino[3,2-c]quinolines, through oxidative Pictet-Spengler cyclization. This synthesis pathway underscores the potential of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline related compounds in creating fluorescent probes suitable for aqueous systems, indicating their applicability in developing new imaging tools and probes for biomedical applications (Park, Kwon, Lee, & Kim, 2015).
Liquid Crystal Research
In the study of liquid crystals (LCs), specific anions added to aqueous phases can induce rapid orientational ordering transitions in water-immiscible thermotropic LCs. This research provides insights into ionic phenomena at LC-aqueous interfaces and reveals how long-range ordering of LC oils can amplify ion-specific interactions into macroscopic ordering transitions, suggesting potential applications in the design and development of responsive LC-based materials (Carlton, Ma, Gupta, & Abbott, 2012).
Safety and Hazards
“5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline” may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust, mist, or spray; washing skin thoroughly after handling; using only outdoors or in a well-ventilated area; wearing protective gloves, clothing, eye protection, and face protection; and storing in a well-ventilated place with the container tightly closed .
Propriétés
IUPAC Name |
5-bromo-N-cyclopropyl-4-fluoro-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFN2O2/c10-6-3-8(12-5-1-2-5)9(13(14)15)4-7(6)11/h3-5,12H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJBVUMDFXPNJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC(=C(C=C2[N+](=O)[O-])F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2735376.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2735380.png)
![N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2735381.png)
![2-thienyl[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone](/img/structure/B2735382.png)
![N-(3-methoxyphenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanamide](/img/structure/B2735384.png)
![1-methyl-N-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2735385.png)
![3-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2735386.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]acetic acid](/img/structure/B2735389.png)
![1-[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B2735390.png)


![2-fluoro-4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2735395.png)